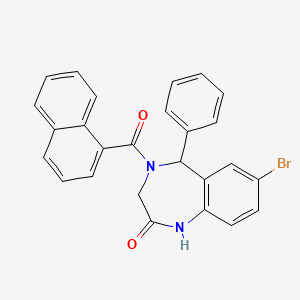![molecular formula C17H16F3N3O2 B2860235 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide CAS No. 2415631-24-0](/img/structure/B2860235.png)
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, an azetidine ring, and a trifluoromethoxy group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with α-bromoketones to form N-(pyridin-2-yl)amides
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridine ring and azetidine ring play crucial roles in its binding affinity and specificity. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and amide functional group but lack the azetidine ring and trifluoromethoxy group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar pyridine ring but differ in their overall structure and functional groups.
Uniqueness
N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethoxy)benzamide is unique due to its combination of the pyridine ring, azetidine ring, and trifluoromethoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2/c1-22(13-10-23(11-13)15-4-2-3-9-21-15)16(24)12-5-7-14(8-6-12)25-17(18,19)20/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCCSEKPXSGULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(Z)-4-((3-(methoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2860155.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2860156.png)
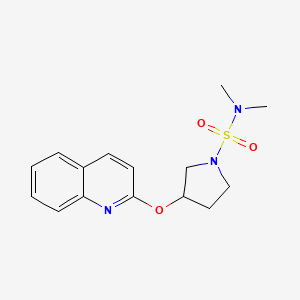

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]-1-ethanone](/img/structure/B2860161.png)
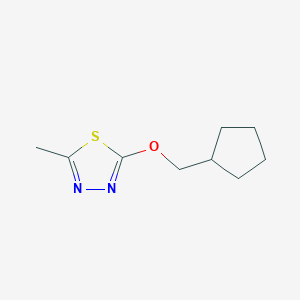
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]propanamide](/img/structure/B2860164.png)
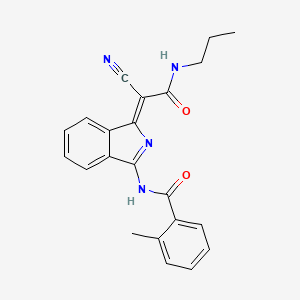
![2-{3-[(2-chlorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2860168.png)
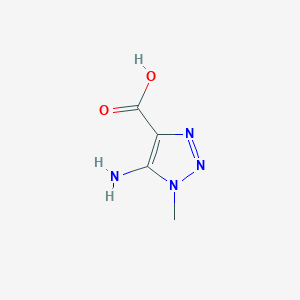
![2-Chloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]-6-fluorobenzamide](/img/structure/B2860170.png)
![2-{5-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2860171.png)
![2-Methoxyethyl 5-[(ethoxycarbonyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2860172.png)
